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molecular formula C20H18F3NO B8331279 alpha-(4-Tert-butylphenyl)-beta-hydroxy-beta-(2-trifluoromethylphenyl)acrylonitrile

alpha-(4-Tert-butylphenyl)-beta-hydroxy-beta-(2-trifluoromethylphenyl)acrylonitrile

Cat. No. B8331279
M. Wt: 345.4 g/mol
InChI Key: OJUJNRSWWAFAGC-UHFFFAOYSA-N
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Patent
US06624179B1

Procedure details

A mixture comprising 5.8 g of 63% sodium hydride, 25 ml of tetrahydrofuran and 10 ml of liquid paraffin, was heated, and a mixture comprising 13.5 g of 4-tert-butylbenzyl cyanide and 15.0 g of 2-trifluoromethylbenzoyl chloride, was dropwise added thereto over a period of 2 hours at a temperature of from 65 to 70° C. After completion of the dropwise addition, the reaction was carried out for 2 hours at the same temperature. The reaction mixture was left to cool to room temperature, and 250 ml of water was poured into the solution. Then, 80 ml of n-hexane was poured, followed by stirring and washing for 10 minutes, and the mixture was left to stand still for 30 minutes, whereupon the aqueous layer was separated and obtained. To the aqueous layer, 8.3 g of concentrated hydrochloric acid was gradually dropwise added with stirring, followed by further stirring for 30 minutes. Precipitated crystals were collected by filtration and washed with 100 ml of water, and then dried at 55° C. for 24 hours to obtain 23.8 g of the desired product. The NMR spectrum data of this product were the same as in Reference Preparation Example 1.
Quantity
5.8 g
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
paraffin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
13.5 g
Type
reactant
Reaction Step Four
Quantity
15 g
Type
reactant
Reaction Step Four
Quantity
8.3 g
Type
reactant
Reaction Step Five
Quantity
80 mL
Type
solvent
Reaction Step Six
Name
Quantity
250 mL
Type
solvent
Reaction Step Seven
Quantity
25 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([C:7]1[CH:15]=[CH:14][C:10]([CH2:11][C:12]#[N:13])=[CH:9][CH:8]=1)([CH3:6])([CH3:5])[CH3:4].[F:16][C:17]([F:28])([F:27])[C:18]1[CH:26]=[CH:25][CH:24]=[CH:23][C:19]=1[C:20](Cl)=[O:21].Cl>CCCCCC.O.O1CCCC1>[C:3]([C:7]1[CH:8]=[CH:9][C:10]([C:11](=[C:20]([OH:21])[C:19]2[CH:23]=[CH:24][CH:25]=[CH:26][C:18]=2[C:17]([F:16])([F:27])[F:28])[C:12]#[N:13])=[CH:14][CH:15]=1)([CH3:6])([CH3:4])[CH3:5] |f:0.1|

Inputs

Step One
Name
Quantity
5.8 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
liquid
Quantity
10 mL
Type
reactant
Smiles
Step Three
Name
paraffin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
13.5 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(CC#N)C=C1
Name
Quantity
15 g
Type
reactant
Smiles
FC(C1=C(C(=O)Cl)C=CC=C1)(F)F
Step Five
Name
Quantity
8.3 g
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
80 mL
Type
solvent
Smiles
CCCCCC
Step Seven
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Eight
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
ADDITION
Type
ADDITION
Details
After completion of the dropwise addition
WAIT
Type
WAIT
Details
the reaction was carried out for 2 hours at the same temperature
Duration
2 h
WAIT
Type
WAIT
Details
The reaction mixture was left
WASH
Type
WASH
Details
washing for 10 minutes
Duration
10 min
WAIT
Type
WAIT
Details
the mixture was left
WAIT
Type
WAIT
Details
to stand still for 30 minutes, whereupon the aqueous layer
Duration
30 min
CUSTOM
Type
CUSTOM
Details
was separated
CUSTOM
Type
CUSTOM
Details
obtained
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
by further stirring for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Precipitated crystals
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with 100 ml of water
CUSTOM
Type
CUSTOM
Details
dried at 55° C. for 24 hours
Duration
24 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C(C#N)=C(C1=C(C=CC=C1)C(F)(F)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 23.8 g
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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